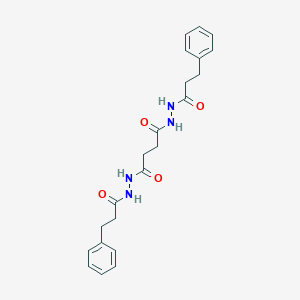![molecular formula C16H19NO3 B464377 2-{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}benzoic acid CAS No. 328024-53-9](/img/structure/B464377.png)
2-{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}benzoic acid is an organic compound that features a cyclohexene ring, an ethyl chain, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}benzoic acid typically involves the reaction of cyclohexene with ethylamine to form 2-(1-cyclohexenyl)ethylamine . This intermediate is then reacted with benzoic acid derivatives under specific conditions to yield the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The compound can undergo substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce cyclohexane derivatives.
Scientific Research Applications
2-{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: The compound can be used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}benzoic acid is unique due to its specific combination of a cyclohexene ring, an ethyl chain, and a benzoic acid moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-[2-(cyclohexen-1-yl)ethylcarbamoyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c18-15(13-8-4-5-9-14(13)16(19)20)17-11-10-12-6-2-1-3-7-12/h4-6,8-9H,1-3,7,10-11H2,(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMDZFHQFSGALS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC=CC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-chlorophenyl)amino]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone](/img/structure/B464300.png)


![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide](/img/structure/B464314.png)
![2-({[4-(4-Morpholinylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B464321.png)
![2-Methoxy-6-({[4-(4-morpholinylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B464327.png)
![2-bromo-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B464336.png)
![4-Oxo-4-[N'-(thiophene-2-carbonyl)-hydrazino]-butyric acid](/img/structure/B464341.png)
![6-amino-4-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B464351.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-4-biphenylcarboxamide](/img/structure/B464358.png)
![3-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B464365.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-(2-naphthyloxy)acetamide](/img/structure/B464369.png)


